molecular formula C23H27NO4 B3223244 Boc-(S)-alpha-benzhydryl-proline CAS No. 1217668-66-0

Boc-(S)-alpha-benzhydryl-proline

Cat. No.: B3223244
CAS No.: 1217668-66-0
M. Wt: 381.5 g/mol
InChI Key: RUBYLACKGJPIPO-QHCPKHFHSA-N
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Description

Boc-(S)-alpha-benzhydryl-proline: is a compound that belongs to the class of Boc-protected amino acids. The Boc group, or tert-butoxycarbonyl group, is commonly used in organic synthesis to protect amine groups during chemical reactions. This compound is particularly significant in peptide synthesis and other areas of organic chemistry due to its stability and ease of removal under mild acidic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-(S)-alpha-benzhydryl-proline typically involves the protection of the amino group of (S)-alpha-benzhydryl-proline with a Boc group. This can be achieved by reacting (S)-alpha-benzhydryl-proline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Boc-(S)-alpha-benzhydryl-proline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Boc-(S)-alpha-benzhydryl-proline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Boc-(S)-alpha-benzhydryl-proline involves the protection of the amino group by the Boc group. This protection prevents unwanted reactions at the amino site during synthesis. The Boc group can be removed under mild acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine . The molecular targets and pathways involved depend on the specific application and the structure of the peptides or molecules being synthesized .

Comparison with Similar Compounds

  • Boc-(S)-alpha-methylbenzyl-proline
  • Boc-(S)-alpha-phenylglycine
  • Boc-(S)-alpha-phenylalanine

Comparison: Boc-(S)-alpha-benzhydryl-proline is unique due to its specific structure, which includes a benzhydryl group. This structural feature can influence the compound’s reactivity and the properties of the peptides synthesized from it. Compared to similar compounds, this compound may offer different steric and electronic effects, making it suitable for specific synthetic applications .

Properties

IUPAC Name

(2S)-2-benzhydryl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO4/c1-22(2,3)28-21(27)24-16-10-15-23(24,20(25)26)19(17-11-6-4-7-12-17)18-13-8-5-9-14-18/h4-9,11-14,19H,10,15-16H2,1-3H3,(H,25,26)/t23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUBYLACKGJPIPO-QHCPKHFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@]1(C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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